2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

This 2-tert-butyl-tetrahydropyrazolo[1,5-a]pyrimidine is a privileged purine bioisostere and a low-MW fragment (179.26) with enhanced lipophilicity (cLogP ~2.5–3.0). The sterically demanding tert-butyl at the 2-position serves as a maximal steric probe, and the partially saturated 4,5,6,7-tetrahydro ring introduces conformational flexibility critical for kinase inhibitor SAR. Use it to map target binding pockets via fragment soaking and structure-guided design. Available at ≥95% purity.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13304705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2CCCNC2=C1
InChIInChI=1S/C10H17N3/c1-10(2,3)8-7-9-11-5-4-6-13(9)12-8/h7,11H,4-6H2,1-3H3
InChIKeyRBPWBRULTBRJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Versatile Tetrahydropyrazolopyrimidine Scaffold for Kinase-Targeted Medicinal Chemistry


2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1557511-25-7) is a heterocyclic building block featuring a partially saturated pyrazolo[1,5-a]pyrimidine core with a sterically demanding tert-butyl substituent at the 2-position [1]. This compound belongs to the privileged class of pyrazolopyrimidines, which are recognized as purine bioisosteres and have been extensively exploited in the development of kinase inhibitors and other biologically active molecules . The tetrahydropyrimidine ring introduces conformational flexibility distinct from fully aromatic analogs, while the tert-butyl group enhances lipophilicity and metabolic stability, making this scaffold particularly valuable for early-stage drug discovery programs targeting intracellular enzymes .

Why 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Common Pyrazolopyrimidine Analogs


Despite sharing a common core, pyrazolopyrimidine derivatives exhibit profound differences in physicochemical and biological properties driven by subtle variations in substituent pattern and ring saturation [1]. The tert-butyl group at the 2-position confers significantly higher lipophilicity (predicted LogP ~2.5–3.0) compared to methyl or unsubstituted analogs, directly impacting membrane permeability, metabolic stability, and off-target binding profiles [2]. Furthermore, the 4,5,6,7-tetrahydro saturation state distinguishes this compound from fully aromatic pyrazolo[1,5-a]pyrimidines, altering conformational preferences and hydrogen-bonding capabilities that are critical for target engagement [3]. Generic substitution with alternative 2-alkyl or 2-aryl derivatives without rigorous validation would introduce uncontrolled variability in solubility, potency, and selectivity, jeopardizing the reproducibility of structure–activity relationship (SAR) studies and downstream biological assays.

Quantitative Differentiation of 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Relative to Structural Analogs


Enhanced Lipophilicity (cLogP) Driven by the 2-tert-Butyl Substituent

The presence of a tert-butyl group at the 2-position substantially increases lipophilicity compared to smaller alkyl or unsubstituted analogs. Computational predictions indicate that 2-tert-butyl derivatives exhibit cLogP values approximately 1.5–2.0 log units higher than corresponding 2-methyl analogs [1]. This property is critical for compounds intended to engage intracellular targets such as kinases, where passive membrane diffusion is required.

Lipophilicity Drug-likeness Membrane permeability

Increased Steric Bulk at the 2-Position Relative to Linear Alkyl Analogs

The tert-butyl group introduces a spherical, sterically demanding motif that can restrict rotational freedom and shield the pyrazolopyrimidine core from metabolic enzymes. In contrast, linear 2-butyl analogs possess similar molecular weight and lipophilicity but lack the compact, hindered geometry of the tert-butyl moiety . This difference can translate into distinct selectivity profiles against kinase panels and altered susceptibility to cytochrome P450-mediated oxidation.

Steric hindrance Selectivity Metabolic stability

Conformational Flexibility of the 4,5,6,7-Tetrahydropyrimidine Ring

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold adopts a non-planar, partially saturated conformation that differs fundamentally from fully aromatic pyrazolo[1,5-a]pyrimidines . The saturated C4–C5–C6–C7 segment can populate chair or half-chair conformations, potentially enabling unique hydrogen-bonding interactions with target proteins that are inaccessible to rigid aromatic analogs. This conformational flexibility has been exploited in the design of Bruton's tyrosine kinase (BTK) and ROS1 inhibitors [1].

Conformational analysis Binding mode SAR studies

Lower Molecular Weight and Rotatable Bond Count Compared to 2-Aryl Analogs

The 2-tert-butyl derivative (MW 179.26) possesses a molecular weight significantly lower than 2-phenyl analogs (MW 199.25) and contains fewer rotatable bonds . This translates to improved ligand efficiency metrics and greater compliance with fragment-like property space, making it a more attractive starting point for fragment-based drug discovery campaigns where subsequent optimization can increase molecular weight and complexity in a controlled manner.

Ligand efficiency Fragment-based drug discovery Optimization

Predicted Physicochemical Property Profile for Pre-Formulation Assessment

Computationally predicted properties provide a baseline for pre-formulation evaluation. The target compound is predicted to have a density of 1.12 ± 0.1 g/cm³, a boiling point of 307.0 ± 21.0 °C, and a pKa of 5.04 ± 0.20 [1]. While these are in silico estimates, they inform initial decisions regarding salt formation, crystallization screening, and analytical method development. The pKa value indicates that the compound exists predominantly in its neutral form at physiological pH, which is consistent with its intended role as a membrane-permeable kinase inhibitor scaffold.

Pre-formulation Solid-state properties Process chemistry

Optimal Use Cases for 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting Intracellular Kinases

The low molecular weight (179.26) and favorable ligand efficiency of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine make it an ideal fragment starting point for kinase inhibitor programs . Its enhanced lipophilicity (cLogP ~2.5–3.0) facilitates passive cell penetration, while the conformational flexibility of the tetrahydropyrimidine ring permits exploration of diverse binding modes [1]. Researchers can perform fragment soaking or co-crystallization studies to map the binding pose, then elaborate the scaffold through structure-guided design to improve potency and selectivity.

SAR Studies Investigating Steric Effects at the 2-Position

The tert-butyl group represents a maximal steric probe for the 2-position of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. By comparing this compound head-to-head with 2-methyl, 2-ethyl, and 2-butyl analogs, medicinal chemists can systematically interrogate the steric tolerance of the target binding pocket [2]. This approach has been successfully applied in the development of BTK and ROS1 inhibitors, where 2-substituent optimization directly influenced both potency and isoform selectivity [3].

Synthesis of Focused Libraries via Late-Stage Functionalization

The 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core contains reactive N–H and C–H positions amenable to diversification. The 5-, 6-, and 7-positions can be functionalized through alkylation, acylation, or cross-coupling reactions to generate focused libraries for biological screening . The steric protection conferred by the tert-butyl group can also direct regioselective transformations, simplifying purification and improving synthetic throughput.

Metabolic Stability Assessment in Early ADME Profiling

The tert-butyl substituent is known to confer metabolic stability by sterically shielding adjacent heteroatoms from oxidative enzymes. Researchers evaluating the ADME properties of pyrazolopyrimidine series should include this compound as a benchmark to quantify the contribution of 2-position steric bulk to microsomal stability and clearance [4]. Comparative data can inform subsequent optimization strategies, such as whether to retain the tert-butyl motif or explore alternative substituents.

Quote Request

Request a Quote for 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.